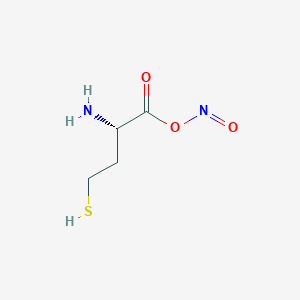

s-Nitroso-l-homocysteine

説明

Nitroso (2S)-2-amino-4-sulfanylbutanoate is a chiral nitroso compound featuring a nitroso (-NO) group, an amino (-NH₂) group at the 2S position, and a sulfanyl (-SH) group at the 4-position of a butanoate backbone.

特性

CAS番号 |

139427-42-2 |

|---|---|

分子式 |

C4H8N2O3S |

分子量 |

164.19 g/mol |

IUPAC名 |

(2S)-2-amino-4-nitrososulfanylbutanoic acid |

InChI |

InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 |

InChIキー |

QWPCKAAAWDCDCW-VKHMYHEASA-N |

異性体SMILES |

C(CSN=O)[C@@H](C(=O)O)N |

正規SMILES |

C(CSN=O)C(C(=O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

S-Nitrosohomocysteine; |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nitroso (2S)-2-amino-4-sulfanylbutanoate typically involves the nitrosation of the corresponding amino acid derivative. One common method is the reaction of 2-amino-4-sulfanylbutanoate with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods

Industrial production of nitroso compounds often involves large-scale nitrosation reactions using continuous flow reactors to maintain precise control over reaction parameters. This approach minimizes the formation of by-products and maximizes yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

化学反応の分析

Types of Reactions

Nitroso (2S)-2-amino-4-sulfanylbutanoate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitroso group can yield hydroxylamines.

Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydroxylamines.

Substitution: Formation of substituted amino or thiol derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that nitroso compounds, including nitroso (2S)-2-amino-4-sulfanylbutanoate, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, which include nitroso functionalities, showed promising activity against various bacterial strains. The presence of nitroso groups enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics .

Nitrosation and Carcinogenicity Studies

Nitroso compounds are often studied for their role in nitrosation reactions, which can lead to the formation of carcinogenic agents. For instance, nitroso (2S)-2-amino-4-sulfanylbutanoate can be formed from dietary precursors during nitrosation processes in acidic environments like the stomach. Studies have shown that certain nitrosated compounds possess mutagenic properties, raising concerns about their safety in food products . Understanding these mechanisms is crucial for assessing the risks associated with dietary intake of such compounds.

Food Science

Food Preservation and Safety

Nitroso compounds are relevant in food science, particularly regarding food preservation and safety. The ability of nitroso (2S)-2-amino-4-sulfanylbutanoate to inhibit microbial growth makes it a candidate for use as a preservative. Its effectiveness against pathogens could help extend the shelf life of food products while ensuring safety from spoilage .

Detection of Nitrosamines in Foods

The presence of nitroso compounds in food products has raised concerns over their potential health impacts. Analytical methods are being developed to detect these compounds in various foods, particularly processed meats and fried foods, where nitrosation is likely to occur. This research is vital for regulatory agencies to establish acceptable intake levels and ensure consumer safety .

Environmental Studies

Environmental Impact and Biodegradation

The environmental implications of nitroso compounds are significant due to their potential toxicity and persistence in ecosystems. Studies have focused on the degradation pathways of nitroso (2S)-2-amino-4-sulfanylbutanoate in soil and water environments. Understanding its biodegradation can inform strategies for mitigating pollution and protecting water quality .

Role in Nitrogen Cycling

Nitroso compounds play a role in nitrogen cycling within ecosystems. Research indicates that they can affect microbial communities responsible for nitrogen transformations, which are critical for soil health and fertility. Investigating these interactions can enhance our understanding of nutrient dynamics in agricultural systems .

Case Studies

作用機序

The mechanism of action of nitroso (2S)-2-amino-4-sulfanylbutanoate involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. The nitroso group can undergo homolytic cleavage to generate NO, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways involved in vasodilation, neurotransmission, and immune response .

類似化合物との比較

Acyloxy Nitroso Compounds (HNO Donors)

Acyloxy nitroso compounds, such as 1-nitrosocyclohexyl acetate, release nitroxyl (HNO) via ester hydrolysis under physiological conditions. Key comparisons include:

- Reactivity: Acyloxy nitroso compounds hydrolyze to yield HNO and ketones, with half-lives ranging from minutes to days depending on ester substituents .

- Biological Activity: Acyloxy nitroso compounds exhibit vasodilatory and antiplatelet effects . The amino and sulfanyl groups in the target compound could modulate similar bioactivities but may also introduce toxicity risks if endogenous nitroso derivatives form .

Table 1: Comparison of HNO-Releasing Nitroso Compounds

Nitroso Intermediates in Biodegradation

Nitroso compounds like 2-nitroso-4-nitrotoluene are transient intermediates in the anaerobic biodegradation of nitroaromatics (e.g., 2,4-dinitrotoluene) . Comparisons include:

- Stability: Biodegradation-derived nitroso intermediates are highly unstable, often degrading within hours . The sulfanyl and amino groups in the target compound could enhance stability via intramolecular hydrogen bonding or redox buffering.

- Environmental Impact: Nitroso intermediates from explosives like RDX and HMX persist in ecosystems, contributing to long-term contamination .

Carcinogenic Nitroso Compounds

Endogenous nitroso compounds formed in the gastrointestinal tract (e.g., from red meat consumption) are linked to colorectal cancer via DNA alkylation . Key contrasts:

- Formation Pathways: Heme iron in red meat catalyzes endogenous nitroso compound formation, which accumulates in feces . The target compound, if synthetic or dietary, might bypass heme-dependent pathways but could still act as a direct carcinogen.

- Metabolic Fate: Fecal nitroso compounds exhibit inter-individual variability due to microbial flora differences .

Table 2: Carcinogenicity Risk Factors

Nitroaromatic Anti-TB Agents

Nitroaromatic compounds like benzothiazinones (BTZs) are prodrugs that release nitroso intermediates upon thiol-mediated reduction, inhibiting bacterial enzymes . Comparisons include:

- Redox Activation : BTZs require enzymatic reduction to nitroso forms for activity . The target compound’s pre-existing nitroso group might bypass this step, offering faster action but risking off-target reactivity.

- Thiol Interactions : BTZ nitroso intermediates form disulfides with cysteine thiols . The sulfanyl group in the target compound could compete for similar reactive sites, altering its mechanism.

生物活性

Nitroso (2S)-2-amino-4-sulfanylbutanoate, a compound derived from the amino acid cysteine, has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Nitroso (2S)-2-amino-4-sulfanylbutanoate is characterized by the presence of a nitroso group (-NO) attached to an amino acid structure. This configuration is significant in determining its reactivity and biological interactions.

The biological activity of nitroso compounds often involves the release of nitric oxide (NO), which plays a crucial role in various physiological processes. The mechanisms can be summarized as follows:

- Nitric Oxide Release : Nitroso compounds can donate NO, influencing vascular relaxation and exhibiting anti-inflammatory properties.

- Antioxidant Activity : These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress.

- Modulation of Enzyme Activity : Nitroso derivatives can interact with various enzymes, potentially inhibiting or enhancing their activity.

Antimicrobial Properties

Recent studies have indicated that nitroso compounds exhibit antimicrobial activity against a range of pathogens. For instance:

- Antibacterial Activity : Nitroso (2S)-2-amino-4-sulfanylbutanoate demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It has shown significant inhibition against common fungal strains such as Candida albicans and Aspergillus niger.

Cytotoxic Effects

Research has highlighted the cytotoxic potential of nitroso compounds in cancer therapy:

- Cancer Cell Lines : In vitro studies revealed that nitroso (2S)-2-amino-4-sulfanylbutanoate exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

- Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and disruption of cellular redox balance.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity in Cancer Research :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。